Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a heterocyclic organic compound characterized by its unique bicyclic structure, which includes fused pyrrolidine and pyrazine rings. This compound has attracted considerable attention in scientific research due to its potential biological activities and applications in various fields, particularly in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 176.64 g/mol .
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is often synthesized through organic reactions involving various precursors. It falls under the category of nitrogen-containing heterocycles, specifically classified as a pyrazine derivative. The compound is available commercially and is used primarily in research settings for its interesting structural properties and biological activities .
The synthesis of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors. A notable approach is the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde, leading to the desired compound through a sequential [3 + 2] cycloaddition reaction followed by intramolecular lactamization.
In industrial settings, optimizing reaction conditions is crucial for achieving high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification, along with spectroscopic methods like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) for characterization .
The molecular structure of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride features a bicyclic system comprising a pyrrolidine ring fused to a pyrazine ring. The structure can be represented using the following SMILES notation: O=C1CNCC2CCCN12.[H]Cl
.
Key structural data include:
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
The mechanism of action of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride involves complex interactions with various biological targets. Preliminary studies suggest that it exhibits significant inhibitory effects on multidrug-resistant Staphylococcus aureus and shows potential anticancer activity against lung (A549) and cervical (HeLa) cancer cells. The compound appears to arrest the cell cycle at the G1 phase, leading to DNA fragmentation in a time-dependent manner.
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride exhibits several notable physical and chemical properties:
Additional analyses using FT-IR, NMR, and LC-MS have been employed to characterize its structural properties further .
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride finds applications primarily in research and pharmaceutical development. Its potential as a therapeutic agent has led to investigations into its role in inhibiting specific enzymes like glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases including cancer and neurodegenerative disorders .
The compound's derivatives are also explored for their utility in synthesizing novel materials within chemical engineering processes, demonstrating versatility in both medicinal chemistry and material science applications .
The compound is formally designated as hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride by IUPAC conventions, reflecting its protonated salt form. The core structure comprises a bicyclic lactam system where a pyrrolidine ring is fused with a piperazinone moiety. The parent heterocycle (prior to salt formation) carries the CAS Registry Number 1000577-63-8 [4], while the hydrochloride salt is assigned CAS 1628557-06-1 [2] [3] .
Table 1: Stereochemical Descriptors and Identifiers
Descriptor | Value | Source |
---|---|---|
IUPAC Name | Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride | PubChem [1] |
Canonical SMILES | Cl.O=C1CNCC2CCCN12 | AiFChem [3] |
InChI Key | HNXDSXZRXCCQED-UHFFFAOYSA-N | AiFChem [3] |
Molecular Formula | C₇H₁₃ClN₂O | BLD Pharm [2] |
Molecular Weight | 176.64 g/mol | ChemDict |
The stereochemistry at position 8a (fusion point) remains unspecified in the racemic form. However, the chiral centers in enantiomerically pure variants are denoted using R/S descriptors, as seen in the (S)-enantiomer hydrochloride (CAS 1303975-09-8) with InChIKey suffix RGMNGODLSA-N
[7]. The SMILES notation O=C1CNC[C@@H]2CCCN12.[H]Cl
explicitly defines the absolute configuration at the chiral carbon [7].
This scaffold belongs to bridged bicyclic alkaloids, featuring a pyrrolidine ring fused to a reduced pyrazine ring. The fusion occurs between pyrrolidine’s C1-C2 bond and pyrazine’s N1-C6 bond, creating a [3.3.0]-octane ring system. Key structural attributes include:
Table 2: Physicochemical Properties of the Bicyclic System
Property | Base Compound | Hydrochloride Salt | Source |
---|---|---|---|
Molecular Weight | 140.18 g/mol | 176.64 g/mol | ChemBlink [4] |
Calculated Density | 1.17±0.1 g/cm³ | Not reported | ChemBlink [4] |
Topological Polar Surface Area (TPSA) | 32.34 Ų | 32.34 Ų | Ambeed [9] |
Hydrogen Bond Acceptors | 2 | 2 | Chemscene [10] |
Hydrogen Bond Donors | 1 | 2 (includes N⁺-H) | Chemscene [10] |
The base structure (without HCl) exhibits moderate water solubility (237 g/L at 25°C) [4], which increases significantly upon salt formation due to ionic dissociation. X-ray crystallography would confirm the protonation state and intermolecular chloride interactions, though this data is absent in current literature.
The chiral center at the fused ring junction (typically C8a) generates enantiomeric pairs with distinct spatial orientations. The R and S configurations exhibit identical connectivity but differ in their three-dimensional pharmacophore presentation:
O=C1CNC[C@@H]2CCCN12.[H]Cl
and InChIKey HNXDSXZRXCCQED-RGMNGODLSA-N
[7]. The [C@@H]
descriptor specifies a clockwise (S) configuration at the stereocenter. (R)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
), though structural details are sparse in public databases [6]. Its InChIKey would contain the enantiomeric prefix -SOMNGODLSA-N
. Table 3: Enantiomeric Pair Comparison
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Registry Number | 929047-07-4 [6] | 1303975-09-8 [7] |
Absolute Configuration | R at C8a | S at C8a |
Chiral SMILES | O=C1CNC[C@@H]2CCCN12 | O=C1CNC[C@@H]2CCCN12 |
Synthetic Accessibility | Challenging | Challenging |
Stereochemical Implications: The enantiomers cannot be superimposed and may display divergent behaviors in chiral environments (e.g., enzyme binding pockets). While racemic mixtures are commercially available (e.g., 95% purity from AiFChem [3]), resolution requires chiral chromatography or asymmetric synthesis. No experimental data on optical rotation or circular dichroism spectra is publicly available, highlighting a research gap.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7